molecular formula C19H20N4O2S B3447097 1-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]-4-piperidinecarboxamide

1-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]-4-piperidinecarboxamide

Cat. No. B3447097
M. Wt: 368.5 g/mol
InChI Key: HBSSHFKFYZKOHJ-UHFFFAOYSA-N
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Description

The compound “1-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]-4-piperidinecarboxamide” is a complex organic molecule. It contains a thieno[2,3-c]pyrazole core, which is a bicyclic system containing a five-membered thiophene ring fused with a five-membered pyrazole ring . This core is substituted with a phenyl ring at the 1-position and a methyl group at the 3-position. The 5-position of the pyrazole ring is linked to a carbonyl group, which is further linked to a piperidine ring via an amide bond .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (thiophene and phenyl), a heterocyclic ring (pyrazole), and a saturated cyclic amine (piperidine). The presence of the carbonyl group would introduce polarity into the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The thiophene and phenyl rings might undergo electrophilic aromatic substitution reactions, while the pyrazole ring might participate in nucleophilic aromatic substitution reactions. The carbonyl group could be involved in various addition reactions, and the amide bond could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic and heterocyclic rings would likely make the compound relatively stable and resistant to oxidation. The carbonyl group and the amide bond would introduce polarity into the molecule, which could affect its solubility in various solvents .

Scientific Research Applications

Preparation of Nonracemic γ-Bicyclic Heteroarylpiperazine

This compound is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine . This process involves the use of this compound to prepare heteroarylpiperazine-substituted prolinylthiazolidines .

Dipeptidylpeptidase 4 Inhibitors

The compound is used in the synthesis of selective and orally active dipeptidylpeptidase 4 inhibitors . These inhibitors are used as antidiabetic agents .

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The compound is used in the synthesis of nitrogen-containing heterocyclic compounds . The preparation method avoids the use of highly toxic or expensive reagents, making it suitable for large-scale industrial production .

Preparation of Teneligliptin

The compound is used as an important intermediate in the preparation of teneligliptin . Teneligliptin is a drug used for the treatment of type 2 diabetes mellitus .

Anticancer Applications

Derivatives of the compound have been used in the development of medicinal scaffolds demonstrating anticancer activity .

Antioxidant Applications

Some derivatives of the compound have shown antioxidant activity , which can be beneficial in various health conditions related to oxidative stress.

Antiviral Applications

Derivatives of the compound have been used in the development of antiviral drugs .

Anti-Inflammatory Applications

The compound and its derivatives have shown anti-inflammatory activity , which can be used in the treatment of various inflammatory diseases.

Future Directions

The study of compounds containing thieno[2,3-c]pyrazole cores is an active area of research, given their reported biological activities . Future research could explore the synthesis of new derivatives, their biological activities, and their mechanisms of action. Additionally, the development of more efficient and environmentally friendly synthetic methods for these types of compounds could be a valuable area of study .

properties

IUPAC Name

1-(3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-12-15-11-16(18(25)22-9-7-13(8-10-22)17(20)24)26-19(15)23(21-12)14-5-3-2-4-6-14/h2-6,11,13H,7-10H2,1H3,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSSHFKFYZKOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)N3CCC(CC3)C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]-4-piperidinecarboxamide
Reactant of Route 2
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1-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]-4-piperidinecarboxamide
Reactant of Route 3
1-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]-4-piperidinecarboxamide
Reactant of Route 4
1-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]-4-piperidinecarboxamide
Reactant of Route 5
1-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]-4-piperidinecarboxamide

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